molecular formula C14H14N2O3S B5550092 N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide

N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B5550092
M. Wt: 290.34 g/mol
InChI Key: RPXLVZRELIIZDL-OQLLNIDSSA-N
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Description

N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide in an ethanol solvent under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine (C=N) bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the imine bond.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the 3,4-dimethoxybenzylidene and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and biology.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-11-6-5-10(8-12(11)19-2)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXLVZRELIIZDL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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